

Application Notes: Site-Specific Fluorescent Labeling of Peptides Using Lys(ivDde)

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Compound of Interest

Compound Name: Lys(ivDde)

Cat. No.: B13406128

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the site-specific fluorescent labeling of peptides utilizing the orthogonally protected lysine derivative, **Lys(ivDde)**. This method allows for the precise incorporation of a fluorescent probe at a specific lysine residue within a peptide sequence, enabling a wide range of applications in biological research and drug development.^{[1][2][3]}

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) protecting group is stable to standard Fmoc and Boc solid-phase peptide synthesis (SPPS) conditions but can be selectively removed on-resin using a dilute hydrazine solution.^{[1][2]} This orthogonality provides a powerful tool for creating complex, site-specifically labeled peptides for use in applications such as Fluorescence Resonance Energy Transfer (FRET) assays, protein binding studies, and cellular imaging.^{[4][5][6][7]}

Data Presentation

Table 1: Optimization of ivDde Protecting Group Removal

This table summarizes the efficiency of ivDde deprotection from a model peptide under various conditions. The data is based on analytical HPLC analysis comparing the peak areas of the protected and deprotected peptide.[8] Near complete removal was achieved with 4% hydrazine.[8]

Condition ID	Hydrazine Conc. (%)	Reaction Time (min)	Iterations	Deprotection Efficiency (%)
1	2	3	3	Low (incomplete) [8]
2	2	5	3	~50[8]
3	2	3	4	~50[8]
4	4	3	3	Near Complete (>95)[8]
5	5	Not Specified	Not Specified	Effective for difficult sequences[9]

Table 2: Common Amine-Reactive Fluorescent Dyes for Peptide Labeling

This table lists commonly used fluorescent dyes that can be conjugated to the deprotected lysine amine. The choice of dye depends on the specific application and required spectral properties.

Fluorophore	Excitation (nm)	Emission (nm)	Reactive Group
5-Carboxyfluorescein (5-FAM)	492	517	NHS Ester[10]
Fluorescein isothiocyanate (FITC)	490	520	Isothiocyanate
Tetramethylrhodamine (TAMRA)	543	572	NHS Ester[6]
Cyanine3 (Cy3)	550	570	NHS Ester
Cyanine5 (Cy5)	650	670	NHS Ester
Alexa Fluor 488	495	519	NHS Ester
ATTO 488	501	523	NHS Ester

Experimental Protocols

Protocol 1: On-Resin ivDde Deprotection

This protocol describes the selective removal of the ivDde protecting group from a peptide synthesized on a solid support.

Materials:

- Peptide-resin containing a **Lys(ivDde)** residue
- N,N-Dimethylformamide (DMF)
- Hydrazine monohydrate
- Deprotection Solution: 2-4% hydrazine monohydrate in DMF (v/v)[2][8]

Procedure:

- Swell the peptide-resin in DMF for 30 minutes.
- Drain the DMF.

- Add the deprotection solution to the resin (approximately 10 mL per gram of resin).
- Agitate the mixture at room temperature for 3-5 minutes.[2][8]
- Drain the deprotection solution.
- Repeat steps 3-5 for a total of 3-4 iterations.[8] For challenging sequences or incomplete removal, increasing the hydrazine concentration to 4% is recommended.[8]
- Wash the resin thoroughly with DMF (5 x 10 mL).
- The resin is now ready for on-resin fluorescent labeling.

Protocol 2: On-Resin Fluorescent Labeling of the Deprotected Lysine

This protocol details the conjugation of an amine-reactive fluorescent dye to the deprotected lysine side chain.

Materials:

- Peptide-resin with a deprotected lysine residue
- Amine-reactive fluorescent dye (e.g., NHS ester)
- N,N-Dimethylformamide (DMF)
- N,N-Diisopropylethylamine (DIPEA)

Procedure:

- Dissolve the amine-reactive fluorescent dye (1.5-2 equivalents relative to the resin substitution) in DMF.
- Add DIPEA to the dye solution (2-3 equivalents).
- Add the dye solution to the swelled peptide-resin.

- Agitate the mixture at room temperature for 2-4 hours, or overnight for challenging couplings. Protect the reaction from light.
- Drain the labeling solution.
- Wash the resin thoroughly with DMF (5 x 10 mL) to remove excess dye and reagents.
- Wash the resin with dichloromethane (DCM) (3 x 10 mL).
- Dry the resin under vacuum.

Protocol 3: Cleavage, Purification, and Analysis

This protocol describes the final cleavage of the labeled peptide from the resin, its purification, and subsequent analysis.

Materials:

- Labeled peptide-resin
- Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
- Cold diethyl ether
- Reversed-phase high-performance liquid chromatography (RP-HPLC) system
- Mass spectrometer (e.g., ESI-MS)

Procedure:

- Add the cleavage cocktail to the dried peptide-resin.
- Incubate at room temperature for 2-3 hours with occasional agitation.
- Filter the resin and collect the filtrate.
- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

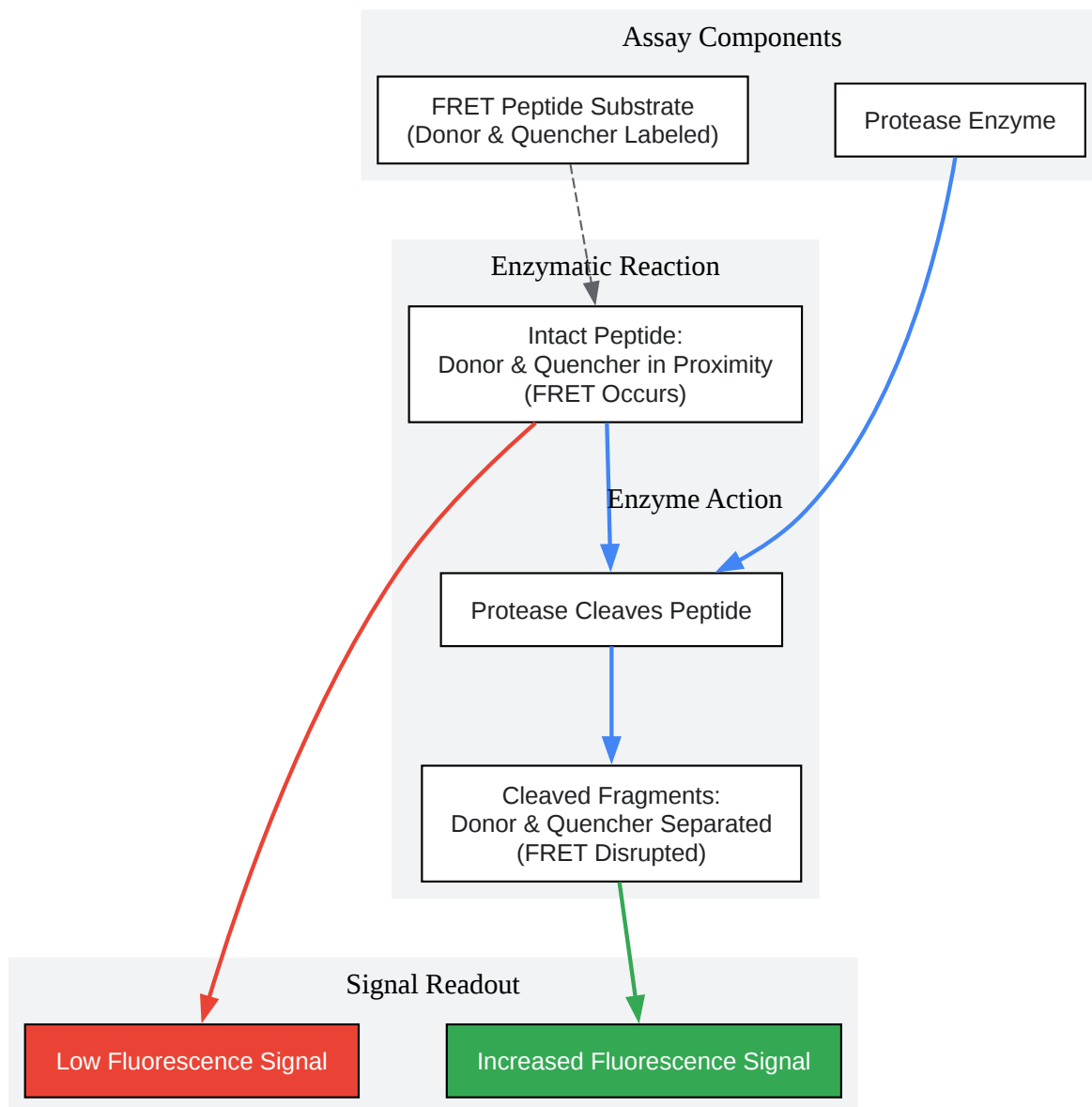
- Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
- Dry the crude peptide pellet.
- Purify the labeled peptide by RP-HPLC using a suitable gradient of acetonitrile and water containing 0.1% TFA.
- Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Mandatory Visualizations



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Caption: Experimental workflow for site-specific fluorescent labeling of peptides.



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Caption: Signaling pathway diagram of a FRET-based protease assay.

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